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Fluphenazine Decanoate S-oxide

Cat. No.: B13419306
M. Wt: 607.8 g/mol
InChI Key: XTJCNHQZCVTSDP-UHFFFAOYSA-N
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Description

Contextualization within Phenothiazine (B1677639) Oxidative Chemistry

The study of Fluphenazine (B1673473) Decanoate (B1226879) S-oxide is deeply rooted in the broader field of phenothiazine oxidative chemistry. Phenothiazines, a class of heterocyclic compounds, are susceptible to oxidation, which can lead to the formation of various products, including sulfoxides and phenothiazones. nih.govcdnsciencepub.comnih.govtandfonline.com The oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide (B87167) is a primary transformation. nih.govrsc.org This process can be initiated by chemical oxidants like hydrogen peroxide or nitric oxide, as well as through electrochemical methods. cdnsciencepub.comnih.govchemrxiv.org

The oxidation of phenothiazine derivatives is not a simple process and can involve the formation of cation radicals as intermediates. cdnsciencepub.comrsc.orgcdnsciencepub.com These reactive species can then undergo further reactions, including dimerization or conversion to the corresponding sulfoxide. cdnsciencepub.comrsc.org The specific substituents on the phenothiazine ring can influence the rate and outcome of these oxidation reactions. nih.gov For instance, electron-donating groups can increase the rate of oxidation. nih.gov

Significance of Sulfoxidation in Drug Metabolism and Impurity Profiling

Sulfoxidation is a crucial pathway in the metabolism of many phenothiazine-based drugs, including fluphenazine. nih.govnih.govnih.gov The formation of sulfoxide metabolites can significantly impact the pharmacological and toxicological properties of the parent drug. nih.gov In the case of fluphenazine, sulfoxidation is a major metabolic route, and Fluphenazine Sulfoxide is a prominent metabolite found in patients undergoing treatment. nih.govnih.gov The presence and concentration of these metabolites can vary among individuals, highlighting the importance of studying these metabolic pathways. nih.gov

From a pharmaceutical quality perspective, sulfoxidation products are also considered significant impurities. venkatasailifesciences.comnih.govresearchgate.net The presence of impurities in drug substances and products is a critical quality attribute that is closely monitored by regulatory authorities. nih.gov Therefore, understanding the formation of Fluphenazine Decanoate S-oxide as a degradation product is essential for developing stable formulations and ensuring the safety and efficacy of fluphenazine decanoate preparations. nih.govljmu.ac.uk Forced degradation studies, which involve subjecting the drug to stress conditions like oxidation, are performed to identify potential degradation products and develop stability-indicating analytical methods. nih.govmdpi.comresearchgate.net

Overview of Research Approaches for Oxidized Metabolites and Degradation Products of Phenothiazines

A variety of analytical techniques are employed to study the oxidized metabolites and degradation products of phenothiazines. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of these compounds. nih.govnih.govmdpi.com HPLC methods are often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for enhanced sensitivity and specificity. nih.govresearchgate.netmdpi.com LC-MS/MS, in particular, is a powerful tool for the structural characterization of unknown degradation products. mdpi.comresearchgate.net

Other analytical techniques used in this field of research include:

Thin-Layer Chromatography (TLC): A simple and cost-effective method for the separation and identification of phenothiazine derivatives and their metabolites. nih.govtandfonline.com

Gas Chromatography (GC): Another separation technique that has been applied to the analysis of phenothiazines. nih.gov

Electrochemistry: Techniques like cyclic voltammetry are used to investigate the oxidation mechanisms of phenothiazines and can even be employed for the synthesis of their oxidized metabolites. nih.govcdnsciencepub.commdpi.com

Spectroscopy: UV-Vis, FT-IR, and NMR spectroscopy are crucial for the structural elucidation of newly identified oxidation products. mdpi.com

The synthesis of reference standards for metabolites and impurities, such as this compound, is also a critical aspect of this research, enabling accurate identification and quantification in various samples. venkatasailifesciences.comljmu.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44F3N3O3S B13419306 Fluphenazine Decanoate S-oxide

Properties

Molecular Formula

C32H44F3N3O3S

Molecular Weight

607.8 g/mol

IUPAC Name

2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate

InChI

InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)42(40)30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3

InChI Key

XTJCNHQZCVTSDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Fluphenazine Decanoate S Oxide

Precursor Synthesis and Intermediate Characterization

The primary precursor for Fluphenazine (B1673473) Decanoate (B1226879) S-oxide is Fluphenazine Decanoate. The synthesis of this precursor starts with Fluphenazine, which is chemically 2-[4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol. Fluphenazine itself is synthesized from the key intermediate 2-(Trifluoromethyl)-10H-phenothiazine.

A common synthetic route involves the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine. researchgate.net An alternative scalable approach utilizes a nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane (B140262) to create an amino chloro compound. researchgate.net This intermediate is then used for the N-alkylation of the phenothiazine (B1677639) core. researchgate.net Subsequent deprotection and N-alkylation with chloroethanol yield Fluphenazine. researchgate.net

The final step in precursor synthesis is the esterification of Fluphenazine with decanoyl chloride. This reaction forms the decanoate ester, Fluphenazine Decanoate. fda.gov The basic effects of fluphenazine decanoate are similar to fluphenazine hydrochloride, with the primary difference being the prolonged duration of action due to the esterification. fda.gov

Intermediates throughout this synthesis, such as the N-alkylated phenothiazine and the final Fluphenazine base, are characterized using standard analytical techniques. These include High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for structural confirmation and identification of any process-related impurities. researchgate.net

Selective Sulfoxidation Methodologies for Thioethers

The conversion of the thioether in the phenothiazine ring of Fluphenazine Decanoate to a sulfoxide (B87167) is a critical step. This transformation can be achieved through various chemical and enzymatic methods. The sulfur atom in the phenothiazine ring is susceptible to oxidation, often forming a cation radical as a reactive intermediate before being converted to the sulfoxide. rsc.org

Several chemical reagents can achieve the selective oxidation of phenothiazines to their corresponding sulfoxides. nih.govchemrxiv.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the sulfone.

Commonly used methods include:

Hydrogen Peroxide (H₂O₂): In the presence of a tungstate (B81510) complex and a phase-transfer catalyst, aqueous hydrogen peroxide can yield sulfoxides in high percentages. nih.govchemrxiv.org One study on Fluphenazine Hydrochloride (a related salt) showed that degradation occurred with 3% H₂O₂ at room temperature, with significant degradation (around 33%) observed after 12 hours with 10% H₂O₂. nih.govresearchgate.net

Nitrous Acid and Nitric Oxide: Aqueous nitrous acid at room temperature is a simple method for preparing phenothiazine sulfoxides. nih.govchemrxiv.org Similarly, aerial oxidation catalyzed by nitric oxide and related nitrogen oxides can also form the sulfoxide, proceeding through a phenothiazine cation radical intermediate. rsc.org A 99% yield has been reported for the sulfoxidation of Chlorpromazine (a related phenothiazine) using nitric oxide oxidation. nih.govchemrxiv.org

Metal Catalysts: Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been used as a catalyst with oxygen as a green oxidant for the selective oxidation of thioethers, including phenothiazines like Chlorpromazine, achieving yields up to 88%. nih.govchemrxiv.org

Electrochemical Synthesis: Electrosynthesis offers a greener approach, using an electron as the reagent under mild conditions. nih.govchemrxiv.org This method can mimic Phase I metabolism and has been used to prepare Chlorpromazine-S-oxide with an 83% isolated yield in a microfluidic setup. nih.govchemrxiv.org The mechanism involves a one-electron oxidation process that forms a radical cation, which is then further oxidized. nih.gov

Reagent/MethodConditionsYieldReference Compound
Aqueous Nitrous Acid / H₂O₂Room Temperature74-95%Phenothiazines / Chlorpromazine nih.govchemrxiv.org
H₂O₂ / Tungstate ComplexAcidic phase-transfer catalyst95%Sulfoxides nih.govchemrxiv.org
Nitric Oxide-99%Chlorpromazine nih.govchemrxiv.org
Fe(NO₃)₃·9H₂O / O₂-88%Chlorpromazine nih.govchemrxiv.org
Microfluidic ElectrosynthesisContinuous-flow electrolysis83%Chlorpromazine nih.govchemrxiv.org

Biotransformation offers a highly selective alternative to chemical oxidation for producing sulfoxides. In humans and other mammals, the sulfoxidation of phenothiazines is a major metabolic pathway, primarily catalyzed by cytochrome P450 (CYP) isoenzymes. nih.govnih.gov Specifically, CYP1A2 and CYP3A4 are the main isoforms responsible for 5-sulfoxidation. nih.gov

Whole-cell biotransformations using various microorganisms have been successfully employed for asymmetric sulfoxidation. mdpi.com

Fungi and Yeasts: Strains like Mortierella isabellina and Helminthosporium sp. have been used to oxidize aryl-substituted sulfides to sulfoxides. mdpi.com These reactions can exhibit stereoselectivity, with M. isabellina often favoring the formation of R-isomers, while Helminthosporium sp. tends to produce S-isomers. mdpi.com

Enzyme Systems: Flavin-dependent monooxygenases (FMOs) and cytochrome P450 monooxygenases are key enzymes in sulfoxidation. mdpi.com These enzymes can be used as isolated catalysts or within whole-cell systems to achieve high enantiomeric excess in the resulting sulfoxides. mdpi.com The primary human metabolism of Fluphenazine occurs in the liver via enzyme systems like cytochrome P450, which catalyze oxidation reactions.

Stereoselective Synthesis of Fluphenazine Decanoate S-oxide Enantiomers

The sulfur atom in this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-sulfoxides. The synthesis of a single enantiomer, or an enantioenriched mixture, requires stereoselective methods.

Asymmetric sulfoxidation can be achieved using both chemical and biological approaches.

Chiral Chemical Catalysts: The use of chiral catalysts in oxidation reactions can induce enantioselectivity. While not specifically detailed for Fluphenazine Decanoate, the general field of asymmetric sulfoxidation is well-developed, often employing metal complexes with chiral ligands. nih.gov

Enzymatic and Biocatalytic Methods: As mentioned previously, enzymatic transformations are inherently stereoselective. The use of specific fungal strains or isolated enzymes can lead to the preferential formation of one enantiomer over the other. mdpi.com For instance, different microbial strains can produce sulfoxides with a preference for either the R- or S-configuration. mdpi.com For example, the fungus Mortierella isabellina has been shown to favor the formation of R-isomers in the oxidation of certain sulfides. mdpi.com

Purification and Isolation Techniques for Synthetic this compound

Following synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts such as the corresponding sulfone. High-Performance Liquid Chromatography (HPLC) is the primary technique for both the separation and quantification of Fluphenazine Decanoate and its various oxides, including the S-oxide and N-oxides. nih.govljmu.ac.uk

Several HPLC methods have been developed:

Reversed-Phase HPLC: A common approach uses a C18 column with a mobile phase consisting of a mixture of organic solvents (like methanol (B129727) and acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate). nih.govresearchgate.net Detection is typically performed using a UV detector at a wavelength around 259 nm. nih.govresearchgate.net

Column Chromatography: For preparative scale, column chromatography using stationary phases like SAS-Hypersil can be employed. ljmu.ac.uk In one documented separation, this compound was isolated as the second band to elute from the column. ljmu.ac.uk The collected fraction is then evaporated to yield the product, often as a pale yellow or brown viscous oil. ljmu.ac.uk

The chromatographic behavior can be sensitive to the column's condition; an aged column may show different elution patterns for the various oxides compared to a new column. ljmu.ac.uk

Metabolic Investigations of Fluphenazine Decanoate S Oxide Pre Clinical and Mechanistic Focus

In Vitro Metabolic Fate in Subcellular Fractions (e.g., microsomes, S9 fractions)

The investigation of a drug's metabolic fate is a cornerstone of pre-clinical research, with in vitro systems providing critical early insights. For compounds like fluphenazine (B1673473) and its derivatives, hepatic subcellular fractions, such as liver microsomes and S9 fractions, are the primary tools for these studies. springernature.comresearchgate.netnuvisan.com The liver is the principal site of drug metabolism, and these subcellular fractions contain high concentrations of the enzymes responsible for biotransformation. researchgate.netresearchgate.net

Microsomes are vesicles formed from the endoplasmic reticulum and are rich in Phase I enzymes, including the cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) systems. researchgate.net These enzymes are primarily responsible for oxidative reactions, such as the sulfoxidation that converts fluphenazine to fluphenazine sulfoxide (B87167). researchgate.netmdpi.com The S9 fraction, which is the 9000g supernatant of a liver homogenate, contains both microsomes and the cytosolic (soluble) fraction. springernature.comresearchgate.net This allows for the study of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, providing a more comprehensive metabolic profile. springernature.com

In the context of Fluphenazine Decanoate (B1226879) S-oxide, in vitro studies using these fractions are designed to elucidate the formation of the sulfoxide metabolite from the parent drug, fluphenazine. Following the hydrolysis of the decanoate ester, fluphenazine becomes a substrate for oxidative metabolism within these subcellular systems. patsnap.com Incubating the parent compound with liver microsomes or S9 fractions in the presence of necessary cofactors like NADPH allows researchers to monitor the depletion of the parent drug and the appearance of metabolites, including the S-oxide. researchgate.netnih.gov These experiments are fundamental for determining the metabolic stability of the compound and identifying the primary pathways of its biotransformation. nuvisan.com

Role of Specific Enzyme Systems in Fluphenazine Sulfoxidation (e.g., Cytochrome P450 isoforms, Flavin-containing Monooxygenases)

The conversion of fluphenazine to its S-oxide metabolite is a Phase I metabolic reaction catalyzed by specific enzyme superfamilies located primarily in the liver. researchgate.netmdpi.com The two main systems implicated in this type of oxidative reaction are the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems. nih.govnih.gov

The CYP system is a large family of heme-containing enzymes responsible for the metabolism of a vast number of xenobiotics, including many antipsychotic drugs. mdpi.com Research on phenothiazines, the class of drugs to which fluphenazine belongs, has identified several CYP isoforms as key players in their metabolism. For the related phenothiazine (B1677639), perazine, studies using human liver microsomes have shown that CYP1A2 and CYP3A4 are primarily involved in its sulfoxidation. researchgate.net CYP3A4 is the most abundant hepatic enzyme and is involved in the metabolism of over 50% of clinically used drugs. mdpi.com Furthermore, CYP2D6 is known to be involved in the metabolism of many psychoactive drugs and has been linked to fluphenazine metabolism. mdpi.com

The FMO system is another important family of microsomal enzymes that catalyze the oxygenation of xenobiotics containing nucleophilic nitrogen or sulfur atoms, making phenothiazines a substrate for these enzymes. nih.govnih.gov FMOs and CYPs have similar cellular locations and cofactor requirements (NADPH and molecular oxygen), but they can produce distinct metabolites. nih.gov The sulfoxidation of fluphenazine is therefore likely a result of the combined actions of specific isoforms from both the CYP and FMO systems.

Table 1: Potential Enzyme Systems Implicated in Fluphenazine Sulfoxidation
Enzyme SuperfamilySpecific Isoform (Example)Role in MetabolismReference
Cytochrome P450 (CYP)CYP1A2Catalyzes sulfoxidation of related phenothiazines. researchgate.net
Cytochrome P450 (CYP)CYP3A4Highly abundant in the liver; metabolizes over 50% of clinical drugs and is implicated in phenothiazine sulfoxidation. mdpi.comresearchgate.net
Cytochrome P450 (CYP)CYP2D6Involved in the metabolism of numerous psychoactive drugs, including fluphenazine. mdpi.com
Flavin-containing Monooxygenases (FMO)Not specifiedCatalyzes the oxygenation of sulfur-containing xenobiotics. nih.govnih.gov

Identification and Characterization of Downstream Metabolites of Fluphenazine Decanoate S-oxide (if applicable)

Fluphenazine undergoes extensive metabolism in the body, leading to the formation of several metabolites. Sulfoxidation is a major metabolic pathway, resulting in the formation of Fluphenazine sulfoxide. nih.gov However, this S-oxide metabolite can potentially undergo further biotransformation, primarily through Phase II conjugation reactions. springernature.comnih.gov

Phase II metabolism involves the attachment of endogenous polar molecules to the drug or its Phase I metabolites, which increases water solubility and facilitates excretion. springernature.comresearchgate.net Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. springernature.com While Fluphenazine sulfoxide is a significant metabolite, there is a lack of detailed kinetic data specifically characterizing its subsequent Phase II conjugation. nih.gov It is plausible that the sulfoxide metabolite could be a substrate for enzymes like UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate.

Table 2: Major Identified Metabolites of Fluphenazine
Metabolite NameMetabolic PathwayPotential for Further MetabolismReference
Fluphenazine sulfoxidePhase I (Sulfoxidation)Phase II (e.g., Glucuronidation) nih.govnih.gov
7-hydroxyfluphenazine (B30106)Phase I (Hydroxylation)Phase II (e.g., Glucuronidation) nih.gov
Fluphenazine N-oxidePhase I (N-oxidation)Phase II (e.g., Glucuronidation) nih.govescholarship.org

Comparative Metabolism Across Pre-clinical Species (e.g., rodent, canine liver enzymes)

Comparative in vitro metabolism studies across different preclinical species are crucial for selecting the most appropriate animal model for further toxicological and pharmacokinetic testing. nuvisan.comnih.gov These studies, typically using liver microsomes or hepatocytes from species such as rats, dogs, and monkeys, help to identify species-specific differences in metabolic pathways and rates. researchgate.netnih.gov

For many drugs, the metabolic profile can be qualitatively similar but quantitatively different across species. nih.gov These differences often arise from variations in the expression and activity of metabolic enzymes, such as the CYP450 isoforms. mdpi.com For instance, the CYP3A4 enzyme in humans has different equivalents in rodents (e.g., CYP3A1 in mice), which can lead to different primary metabolites. mdpi.com

Table 3: Example of Comparative In Vitro Metabolic Rates (Enflicoxib)*
ParameterHumanRatDogReference
Parent Drug Elimination Rate (pmol/min/mg)224.7101.426.2 nih.gov
Metabolite M8 Formation Rate (pmol/min/mg)188.987.723.7 nih.gov
Metabolite E-6132 Formation Rate (pmol/min/mg)32.046.22.3 nih.gov

*Data shown is for the compound Enflicoxib and is presented to illustrate the principle of comparative species metabolism. nih.gov This data does not represent Fluphenazine.

Mechanistic Pharmacokinetic Studies in Pre-clinical Models

Mechanistic pharmacokinetic (PK) studies in preclinical models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate and its metabolites. Following intramuscular injection of a long-acting formulation like fluphenazine decanoate, the ester prodrug is slowly released from the oily vehicle and hydrolyzed by esterases to release the active fluphenazine. patsnap.com

Preclinical PK studies would investigate the rate of this hydrolysis and the subsequent systemic exposure to both fluphenazine and its major metabolites, including the S-oxide. These studies are conducted in animal models such as rats and dogs to determine key PK parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2). mdpi.comuspto.gov

Comparative PK studies across species often reveal that pharmacokinetic parameters scale with body size. For example, in a study of the compound posiphen, the half-life progressively increased from mouse (0.56 h) to rat (1.03 h), dog (1.96 h), and human (4.04 h). mdpi.com Similar studies for long-acting decanoate formulations are critical. For instance, a study of haloperidol (B65202) decanoate in dogs found that peak plasma concentrations occurred between 4 and 11 days after injection, demonstrating the slow absorption and prolonged release characteristics of this type of formulation. uspto.gov These preclinical data are vital for predicting the human pharmacokinetic profile and designing first-in-human clinical trials. nuvisan.com

Table 4: Example of Comparative Pharmacokinetic Parameters Across Species (Posiphen)*
SpeciesTmax (h)Cmax (ng/mL)t1/2 (h)Reference
Mouse0.59390.56 mdpi.com
Rat0.510401.03 mdpi.com
Dog1.1811001.96 mdpi.com
Human1.452934.04 mdpi.com

*Data shown is for the compound Posiphen and is presented to illustrate the principles of comparative pharmacokinetics. mdpi.com This data does not represent Fluphenazine.

Degradation Kinetics and Stability Profiling of Fluphenazine Decanoate S Oxide

Hydrolytic Degradation Pathways and Products

The primary hydrolytic degradation pathway for Fluphenazine (B1673473) Decanoate (B1226879) S-oxide involves the cleavage of its decanoate ester bond. This reaction is a common degradation route for ester-containing drug molecules.

Once administered, Fluphenazine Decanoate undergoes enzymatic hydrolysis in the body to gradually release the active fluphenazine. patsnap.com This process is essential for its long-acting therapeutic effect. patsnap.com The hydrolysis of the decanoate ester results in the formation of two primary products: fluphenazine and decanoic acid. chegg.com This hydrolytic cleavage is a key step in the bioactivation of the parent drug, fluphenazine decanoate, and a similar pathway is anticipated for its S-oxide derivative. patsnap.comchegg.com While forced degradation studies on the related compound fluphenazine hydrochloride showed it to be relatively stable under acidic conditions, degradation does occur under alkaline conditions. researchgate.net

Table 1: Products of Hydrolytic Degradation

Degradation Pathway Resulting Products

Note: This table is based on the known hydrolysis of the parent compound, Fluphenazine Decanoate.

Oxidative Degradation Mechanisms (non-enzymatic) and Degradation Products

Fluphenazine Decanoate S-oxide is particularly susceptible to non-enzymatic oxidative degradation, a characteristic common to phenothiazine (B1677639) derivatives. ljmu.ac.uknih.gov The molecule presents multiple sites vulnerable to oxidation, including the sulfur atom in the phenothiazine ring (which is already oxidized in the S-oxide form) and the nitrogen atoms in the piperazine (B1678402) side chain. ljmu.ac.uk

Oxidation is often initiated by hydroperoxides that form as a result of the autoxidation of oily vehicles used in injectable formulations. ljmu.ac.ukljmu.ac.uk Forced degradation studies using hydrogen peroxide (H₂O₂) have confirmed the compound's instability under oxidative stress, leading to the formation of several degradation products. researchgate.netnih.gov The primary oxidative degradation products include various N-oxides and sulfones (in the case of the parent compound). ljmu.ac.uk For this compound, further oxidation would target the nitrogen atoms of the piperazine ring, leading to compounds such as N-oxides. nih.govljmu.ac.uk

Key oxidative degradation products identified in studies of fluphenazine and its decanoate ester include:

Fluphenazine Sulphoxide di N-Oxide : This product results from the oxidation of both the sulfur atom and the nitrogen atoms in the piperazine ring. ljmu.ac.uk

Piperazino N-oxide : A degradation product formed by oxidation of one of the nitrogen atoms in the piperazine side chain. ljmu.ac.uk

Table 2: Identified Oxidative Degradation Products

Product Name Description
Fluphenazine Decanoate N-oxide Oxidation at a nitrogen atom of the piperazine ring. lgcstandards.com
Fluphenazine Decanoate Di-N-Oxide Oxidation at both nitrogen atoms of the piperazine ring. allmpus.com

Photolytic Degradation Processes and Photoproducts

Exposure to light, particularly ultraviolet (UVA) radiation, can induce the degradation of phenothiazine compounds, including this compound. Forced degradation studies have demonstrated that fluphenazine hydrochloride is susceptible to photolytic degradation. researchgate.net

The photolytic process can lead to the formation of various photoproducts. For fluphenazine, two notable photoproducts have been identified following UVA photolysis in an aqueous environment: an exocyclic N-piperazine oxide and a carboxylic acid that results from the hydrolysis of the trifluoromethyl (CF₃) group. researchgate.net Some of these photoproducts have been found to be phototoxic themselves, which suggests they may contribute to the photosensitivity effects observed with phenothiazine drugs. researchgate.net Given the shared chemical structure, similar photolytic pathways are expected for this compound.

Table 3: Potential Photolytic Degradation Products

Product Name Description of Formation
Exocyclic N-piperazine oxide Oxidation of the piperazine nitrogen upon light exposure. researchgate.net

Note: This table is based on the known photoproducts of the parent compound, Fluphenazine.

Thermal Degradation Studies and Decomposition Products

Thermal stress can also compromise the stability of this compound. Studies on the related fluphenazine hydrochloride have shown that the drug undergoes degradation when subjected to dry heat. researchgate.net For instance, approximately 12% degradation was observed when the solid drug was exposed to a temperature of 75°C. researchgate.net

While these studies confirm the thermal lability of the core fluphenazine structure, detailed information on the specific decomposition products of this compound resulting from thermal stress is not extensively documented in the available literature. Thermal decomposition of complex organic molecules typically involves fragmentation and oxidative degradation, leading to a variety of smaller, often volatile, compounds. researchgate.net

Influence of Excipients and Environmental Factors on Stability

The stability of this compound in a final pharmaceutical formulation is significantly influenced by the excipients used and various environmental factors.

Excipients:

Oily Vehicles : As a component of long-acting injectable formulations, Fluphenazine Decanoate is often dissolved in an oily solution. Autoxidation of these oils can produce hydroperoxides, which are primary initiators of the oxidative degradation of the drug. ljmu.ac.ukljmu.ac.uk

Preservatives : Benzyl (B1604629) alcohol, a common preservative in oily formulations, has been shown to enhance the oxidation of fluphenazine decanoate. ljmu.ac.ukljmu.ac.uk This is believed to occur because the autoxidation of benzyl alcohol can produce hydrogen peroxide, which in turn accelerates the degradation of the drug. ljmu.ac.uk

Peroxide Impurities : Many polymeric excipients, such as povidone and polyethylene (B3416737) glycols, may contain trace amounts of peroxide impurities from their manufacturing process. These impurities can act as potent oxidizing agents, promoting the degradation of sensitive drug molecules. researchgate.netdrhothas.com

Environmental Factors:

pH : The pH of the formulation can influence degradation rates. Acidic conditions have been shown to catalyze the oxidation of the tertiary amine centers in the fluphenazine molecule. ljmu.ac.ukljmu.ac.uk

Light : As discussed in the photolytic degradation section, exposure to light is a critical factor that can lead to the formation of degradation products. pjoes.com

Temperature : Elevated temperatures can accelerate hydrolytic, oxidative, and thermal degradation pathways, underscoring the need for controlled storage conditions. researchgate.net

Table 4: Summary of Influential Factors on Stability

Factor Influence on Stability
Excipients
Oily Vehicles Can autoxidize to form hydroperoxides, initiating oxidative degradation. ljmu.ac.uk
Benzyl Alcohol Can enhance oxidation through its own autoxidation products. ljmu.ac.ukljmu.ac.uk
Polymeric Excipients May contain peroxide impurities that promote oxidation. researchgate.net
Environmental Factors
Acidic pH Can catalyze the oxidation of tertiary amine centers. ljmu.ac.ukljmu.ac.uk
Light Exposure Induces photolytic degradation. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Fluphenazine Decanoate S Oxide Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of Fluphenazine (B1673473) Decanoate (B1226879) S-oxide, offering high-resolution separation from the parent drug and other related substances. The development of advanced stationary phases and instrumentation has led to highly efficient and sensitive separation techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis and quality control of fluphenazine and its derivatives. The development of a stability-indicating HPLC method is crucial for distinguishing and quantifying Fluphenazine Decanoate S-oxide in the presence of its parent compound and other degradation products.

Method development for this compound often involves reversed-phase chromatography, utilizing a C18 column. The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. A typical mobile phase might consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, with the pH adjusted to ensure the optimal ionization state of the analytes. Detection is commonly performed using a UV detector at a wavelength where the compounds exhibit maximum absorbance, often around 254-259 nm. acs.orgcsfarmacie.cz

Validation of the developed HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is demonstrated by the ability of the method to resolve the this compound peak from other potential components in the sample matrix.

Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a linear relationship between the peak area and concentration, typically with a correlation coefficient (r²) greater than 0.999. csfarmacie.cz

Accuracy is assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix, with recovery values typically expected to be within 97-103%. csfarmacie.czacs.org

Precision , evaluated at both intra-day and inter-day levels, is expressed as the relative standard deviation (RSD) of a series of measurements, with acceptable limits generally being less than 2%. researchgate.net

The following interactive data table summarizes typical parameters for a validated HPLC method for the analysis of fluphenazine and its related compounds.

ParameterTypical Value/Condition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol:Acetonitrile:Ammonium (B1175870) Acetate (B1210297) Buffer (e.g., 70:15:15, v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength254-259 nm
Injection Volume20 µL
Linearity (r²)> 0.999
Accuracy (% Recovery)97-103%
Precision (% RSD)< 2%

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. These advantages are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.

For impurity profiling of Fluphenazine Decanoate, UPLC is particularly valuable for the detection and quantification of trace-level impurities, including the S-oxide metabolite. The enhanced resolution of UPLC allows for the separation of closely eluting impurities that may not be resolved by HPLC. A UPLC chromatogram can effectively demonstrate the separation of N- and S-oxidation products of Fluphenazine Decanoate following forced degradation studies, such as peroxide-induced oxidation. researchgate.net This capability is essential for comprehensive stability testing and for understanding the degradation pathways of the drug substance. researchgate.net

The development of UPLC methods for impurity profiling follows similar principles to HPLC method development but requires instrumentation capable of handling the higher backpressures. The use of UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) is a powerful combination for the identification and characterization of unknown impurities. researchgate.net

Chiral Chromatography for Enantiomeric Separation of S-oxide

The sulfur atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are of significant regulatory importance. mdpi.com Chiral chromatography is the primary technique employed for the enantioselective separation of chiral compounds. nih.gov

The separation of sulfoxide (B87167) enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown effectiveness in resolving a broad range of chiral compounds, including sulfoxides. researchgate.net The choice of mobile phase is critical for achieving enantioseparation and can be operated in normal-phase, reversed-phase, or polar organic modes. nih.gov

Another effective class of CSPs for the separation of chiral sulfoxides are the macrocyclic glycopeptide phases, such as teicoplanin and vancomycin. nih.gov These CSPs offer a different selectivity compared to polysaccharide-based phases and can be advantageous for specific separations. The selection of the appropriate CSP and mobile phase is often determined through a screening process to identify the optimal conditions for the enantiomeric separation of this compound.

Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin (B1172386) derivative, has also been shown to be a powerful technique for the enantioseparation of phenothiazines and could be applicable to the S-oxide metabolite. nih.gov

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique like HPLC or UPLC, it provides a highly specific and sensitive analytical method.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For the analysis of this compound, ESI is typically operated in positive ion mode, which results in the formation of a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular formula of Fluphenazine S-oxide is C₂₂H₂₆F₃N₃O₂S, with a molecular weight of 453.52 g/mol . nfdi4chem.de ESI-MS can confirm the presence of this compound by detecting an ion at the corresponding m/z value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic fragment ions, which are then detected. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its unambiguous identification.

The fragmentation of Fluphenazine S-oxide (the core structure of this compound) has been studied. The precursor ion peak is observed at an m/z of 438, corresponding to the protonated fluphenazine molecule. A significant degradation product under oxidative stress is the S-oxide, with a proposed major fragment at m/z 279. researchgate.net This fragment likely corresponds to the cleavage of the side chain, leaving the phenothiazine (B1677639) S-oxide core. The proposed oxidative degradation pathway involves the formation of Fluphenazine S-oxide, which can then break down to yield 2-(Trifluoromethyl)-10H-phenothiazine 5-oxide. researchgate.net

The following interactive data table outlines the key mass spectrometric data for Fluphenazine S-oxide.

ParameterValue/Observation
Ionization ModePositive Electrospray Ionization (ESI)
Precursor Ion [M+H]⁺ (Fluphenazine)m/z 438
Molecular Formula (Fluphenazine S-oxide)C₂₂H₂₆F₃N₃O₂S
Molecular Weight (Fluphenazine S-oxide)453.52 g/mol
Key Fragment Ion (S-oxide core)m/z 279

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization and quantification of pharmaceutical compounds and their metabolites. nih.gov Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to the third or fourth decimal place, which enables the determination of elemental compositions and the confident identification of unknown compounds. researchgate.net For this compound, HRMS offers significant advantages in distinguishing it from other related substances and metabolites.

Characterization and Structural Elucidation: The primary benefit of HRMS in characterizing this compound is its ability to provide an exact mass of the molecular ion. nih.gov This high mass accuracy allows for the generation of a unique elemental formula, which is a critical first step in structural confirmation. When coupled with tandem mass spectrometry (MS/MS), HRMS can generate high-resolution fragmentation patterns. nih.gov The precise mass of these fragments provides detailed structural information, helping to pinpoint the location of the sulfoxide moiety on the phenothiazine ring system and confirm the integrity of the decanoate ester chain. This level of detail is crucial for distinguishing the S-oxide from potential N-oxide isomers, which may have the same nominal mass. ljmu.ac.uk

Quantification: HRMS is also a powerful quantitative tool. Its high resolution allows for the extraction of ion chromatograms with very narrow mass windows, significantly reducing background noise and improving the signal-to-noise ratio. This results in high sensitivity and selectivity, which is essential for detecting and quantifying low levels of this compound, especially in complex matrices like biological fluids or forced degradation samples. jmedchem.com The limit of quantitation for fluphenazine and related compounds using mass spectrometry-based methods can reach sub-ng/mL levels.

Table 1: HRMS Data for this compound

Analyte/FragmentElemental FormulaTheoretical Exact Mass (m/z)Observed Mass (m/z) ExampleMass Accuracy (ppm)
[M+H]⁺ (Parent Ion)C₃₂H₄₅F₃N₃O₃S⁺624.3132624.3130-0.32
Fragment 1 (Loss of Decanoate Side Chain)C₂₂H₂₆F₃N₃OS⁺454.1825454.1823-0.44
Fragment 2 (Phenothiazine S-oxide core)C₁₃H₉F₃NOS⁺299.0384299.0385+0.33

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Structural Confirmation: The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide causes significant changes in the local electronic environment, which are readily detectable by NMR.

¹H NMR: The protons on the aromatic rings of the phenothiazine nucleus, particularly those alpha to the sulfur atom, will experience a downfield shift (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom in the sulfoxide group.

¹³C NMR: Similarly, the chemical shifts of the carbon atoms directly bonded to the sulfur atom will be significantly affected. Solid-state NMR has proven effective in characterizing complex carbon-based materials and can be applied to reference standards. researchgate.netnih.gov

¹⁹F NMR: The trifluoromethyl (CF₃) group provides a unique spectroscopic handle. ¹⁹F NMR would be used to confirm that this part of the molecule remains unchanged during the oxidation process.

By comparing the NMR spectra of this compound with that of the parent compound, Fluphenazine Decanoate, a definitive structural assignment can be made.

Table 2: Expected NMR Chemical Shift Changes for this compound

NucleusPositionExpected Chemical Shift (δ) Change vs. Parent CompoundRationale
¹HAromatic protons adjacent to Sulfur (e.g., H-4, H-6)Downfield shift (Δδ ≈ +0.2 to +0.5 ppm)Increased deshielding from the electronegative S=O group.
¹³CAromatic carbons bonded to Sulfur (e.g., C-4a, C-5a)Significant shift (upfield or downfield)Direct change in the electronic environment due to S-oxidation.
¹HProtons on Decanoate ChainMinimal to no changeThe modification is distant from the ester chain.
¹⁹FCF₃ GroupMinimal to no changeThe modification is distant from the trifluoromethyl group.

Spectroscopic Characterization (e.g., UV-Vis, IR)

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques that provide valuable information about the electronic structure and functional groups of a molecule. researchgate.netmu-varna.bg These methods are often used in conjunction with chromatography for quantification and for preliminary structural characterization. bbrc.in

UV-Vis Spectroscopy: The phenothiazine ring system is the primary chromophore in this compound. Aqueous solutions of fluphenazine exhibit characteristic absorption bands in the UV region, with maxima typically observed around 256 nm and 306 nm. mdpi.com The oxidation of the sulfur atom to a sulfoxide alters the electronic conjugation within the ring system. This change is expected to cause a shift in the wavelength of maximum absorption (λmax). The introduction of the S=O group, an auxochrome, may lead to a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these absorption bands. This characteristic shift can be used to monitor the formation of the S-oxide during stability studies and is often utilized for detection in HPLC methods. nih.govindexcopernicus.com

Table 3: UV-Vis Absorption Data

CompoundReported λmax (nm)Expected λmax (nm) for S-oxideSolvent
Fluphenazine~256 nm, ~306 nm mdpi.comSlight shift expected (e.g., 250-265 nm)Aqueous/Methanol

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying specific functional groups within a molecule. The IR spectrum of Fluphenazine Decanoate would show characteristic absorption bands for C-H stretching of the aliphatic decanoate chain, C=C stretching of the aromatic rings, and strong bands corresponding to the C-F bonds of the trifluoromethyl group. mdpi.com The most significant and diagnostic feature in the IR spectrum of this compound would be the appearance of a new, strong absorption band corresponding to the S=O stretching vibration. This band typically appears in the region of 1030-1070 cm⁻¹. The presence of this distinct band provides clear evidence of the oxidation at the sulfur atom.

Table 4: Key Infrared (IR) Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance
S=OStretch1030 - 1070Diagnostic peak for Sulfoxide formation. Absent in parent compound.
C=O (Ester)Stretch~1735Confirms presence of the decanoate ester group.
C-F (CF₃)Stretch1100 - 1200 (strong, multiple bands)Characteristic of the trifluoromethyl group. mdpi.com
Aromatic C=CStretch1450 - 1600Indicates the presence of the phenothiazine aromatic rings.
Aliphatic C-HStretch2850 - 2960Confirms the presence of the aliphatic side chains.

Molecular Level Investigations of Fluphenazine Decanoate S Oxide Interactions

Receptor Binding Affinities of the S-oxide (in vitro, non-clinical relevance)

The primary pharmacological action of fluphenazine (B1673473) is attributed to its antagonism of dopamine (B1211576) receptors. In vitro studies have been conducted to determine the binding affinity of its S-oxide metabolite (FLU-SO) to these same receptors to ascertain its potential contribution to the parent drug's activity.

Research findings indicate that the sulfoxide (B87167) metabolite has a significantly lower affinity for dopamine D1 and D2 receptors compared to the parent compound, fluphenazine. One key study found that fluphenazine S-oxide possesses only 1% to 3% of the binding affinity for D1 and D2 receptors that fluphenazine does. nih.gov This substantial decrease in affinity suggests that the S-oxide metabolite is unlikely to contribute significantly to the direct dopamine receptor blockade responsible for the therapeutic effects of fluphenazine. nih.gov The low affinity for these key receptors indicates that its pharmacological activity at this level is minimal. nih.gov

Table 1: Comparative Receptor Binding Affinity (In Vitro)

CompoundReceptor TargetRelative Binding Affinity (% of Fluphenazine)
Fluphenazine S-oxideDopamine D11% - 3%
Fluphenazine S-oxideDopamine D21% - 3%

Data sourced from Aravagiri et al. (1995). nih.gov

Enzyme Interaction Studies (e.g., inhibition or activation of drug-metabolizing enzymes in vitro)

Fluphenazine is extensively metabolized in the liver, with sulfoxidation being a major metabolic pathway. nih.govnih.gov This process is catalyzed by cytochrome P450 (CYP) isoenzymes. mdpi.com Molecular docking simulations with related phenothiazine (B1677639) compounds suggest that the orientation of the molecule within the active site of CYP enzymes, particularly the interaction between the sulfur atom and the heme-iron, facilitates this oxidation. mdpi.com

Cellular Permeability and Transport Mechanisms (in vitro cellular models)

The ability of a compound to cross cellular membranes is a critical factor in its distribution and elimination. In vitro models, such as Caco-2 cell monolayers, are commonly used to predict intestinal absorption and interaction with efflux transporters like P-glycoprotein (P-gp). nih.gov

Studies have characterized the parent drug, fluphenazine, as a substrate and inhibitor of P-gp. nih.govnih.gov However, specific in vitro experimental data on the cellular permeability and transport mechanisms of Fluphenazine Decanoate (B1226879) S-oxide is absent from the available scientific literature. Consequently, its characteristics as a potential substrate or inhibitor for transporters like P-gp have not been determined through cellular model studies.

Molecular Dynamics and Docking Simulations for Binding Predictions

Molecular dynamics and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. ekb.eg Such in silico methods have been applied to various phenothiazine derivatives to explore their interactions with different biological targets. ekb.egresearchgate.net For instance, docking studies have been used to rationalize the metabolic pathway of related phenothiazines by modeling their fit within the active sites of CYP450 enzymes. mdpi.com

Despite the application of these techniques to the broader class of phenothiazines, specific molecular dynamics or docking simulations predicting the binding of Fluphenazine Decanoate S-oxide to its primary pharmacological targets, such as dopamine receptors, were not identified in the reviewed literature. Therefore, computational predictions regarding its binding affinity and interaction patterns at these receptors are not available.

Theoretical and Computational Chemistry Approaches for Fluphenazine Decanoate S Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For Fluphenazine (B1673473) Decanoate (B1226879) S-oxide, methods like Density Functional Theory (DFT) are employed to model its geometry and electronic distribution. samipubco.comresearchgate.net A key aspect of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. samipubco.com

Oxidation of the sulfur atom in the phenothiazine (B1677639) ring to an S-oxide introduces a significant change in the electronic landscape. The S=O group is electron-withdrawing, which can lower the energy of the molecular orbitals and alter the charge distribution across the entire molecule. mdpi.com This modification can influence the molecule's interaction with biological targets and its susceptibility to further chemical reactions. Quantum chemical calculations can precisely map these changes, predicting how the S-oxide formation impacts the molecule's reactivity profile. samipubco.commdpi.com

Such calculations also allow for the determination of various electronic descriptors that quantify reactivity. These descriptors provide a theoretical basis for predicting how the molecule will behave in a biological system. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors for a Phenothiazine Derivative This table presents typical data obtained from quantum chemical calculations and does not represent experimentally verified values for Fluphenazine Decanoate S-oxide.

Descriptor Calculated Value (Illustrative) Significance
EHOMO-6.8 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. samipubco.com
Dipole Moment4.5 DMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.
Electron Affinity1.9 eVEnergy released when an electron is added; relates to oxidizing capability.
Ionization Potential7.0 eVEnergy required to remove an electron; relates to reducing capability.

Prediction of Metabolic Soft Spots and Degradation Pathways (in silico)

In silico metabolism prediction tools are crucial for identifying which parts of a drug molecule are most susceptible to enzymatic modification in the body. news-medical.net These "metabolic soft spots" can be predicted using software that combines knowledge-based systems with quantum chemistry calculations to estimate the reactivity of different atomic sites. For this compound, several potential sites of metabolism exist.

The primary metabolic pathways for the parent drug, fluphenazine, involve the cytochrome P450 enzyme system, particularly the CYP2D6 isoenzyme. chemicalbook.com Key metabolic transformations include:

Ester Hydrolysis: The decanoate ester bond is a prime target for hydrolysis by esterase enzymes, which would release the active fluphenazine S-oxide and decanoic acid.

Hydroxylation: Aromatic hydroxylation can occur on the phenothiazine ring system.

N-dealkylation: The alkyl chains of the piperazine (B1678402) side group can be cleaved.

Oxidation: The piperazine nitrogen atoms are susceptible to N-oxidation.

The presence of the S-oxide group already represents a metabolic step. Computational models can predict the likelihood of these and other reactions occurring on this compound. researchgate.net By calculating the activation energies for hydrogen atom abstraction or addition of an oxygen atom at various sites, these programs can rank the potential metabolic liabilities of the molecule. This information is invaluable for understanding its potential metabolites and pharmacokinetic profile. news-medical.net

Table 2: Predicted Metabolic Reactions for this compound This table illustrates potential metabolic transformations predicted by in silico models.

Metabolic Site Reaction TypePredicted Outcome
Decanoate Ester LinkageHydrolysisCleavage to form Fluphenazine S-oxide and Decanoic acid.
Phenothiazine RingAromatic HydroxylationAddition of a hydroxyl (-OH) group to one of the benzene (B151609) rings.
Piperazine NitrogenN-OxidationFormation of a piperazine N-oxide metabolite.
Propyl ChainN-DealkylationCleavage of the bond between the propyl chain and the piperazine ring.

Conformational Analysis and Stereochemical Implications of the S-oxide

The three-dimensional shape (conformation) of a drug molecule is critical to its biological activity, as it dictates how the molecule fits into its target receptor. The phenothiazine ring system is not planar but exists in a folded or "butterfly" conformation along the N-S axis. researchgate.netwikipedia.org The degree of this folding, described by the dihedral angle between the two benzene rings, is influenced by the substituents on the nitrogen and sulfur atoms. researchgate.netacs.org

Conformational analysis, using computational methods like molecular mechanics or DFT, can be used to determine the preferred three-dimensional structures of the molecule. These calculations can identify the most stable conformations by calculating the potential energy associated with different arrangements of the atoms. The analysis would reveal the preferred orientation of the S=O group and the long decanoate side chain, which can fold back towards the tricyclic ring system. nih.gov Understanding these conformational preferences is essential for rationalizing how the molecule interacts with its biological targets.

Table 3: Key Conformational and Stereochemical Features This table summarizes the important structural aspects of this compound for computational analysis.

Structural Feature DescriptionImplication
Phenothiazine Fold AngleThe dihedral angle between the two benzene rings of the core structure.Defines the overall "butterfly" shape of the tricyclic system. researchgate.net
S-oxide ChiralityThe sulfur atom is a stereocenter, leading to (R) and (S) enantiomers.The two enantiomers may have different biological activities and metabolic profiles.
S=O Bond OrientationThe oxygen can be in a pseudo-axial or pseudo-equatorial position relative to the ring fold.Affects the local steric and electronic environment of the phenothiazine core.
Side Chain ConformationThe spatial arrangement of the flexible piperazine and decanoate chains.Influences the molecule's ability to bind to its target receptor and its physicochemical properties.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction models are used early in the drug discovery process to forecast the pharmacokinetic properties of a compound, helping to identify candidates with favorable profiles and avoid costly late-stage failures. news-medical.net Various software platforms, such as SwissADME and pkCSM, use quantitative structure-activity relationship (QSAR) models to predict ADME parameters based on a molecule's structure. mdpi.com

For this compound, these models would predict key properties:

Absorption: Parameters like lipophilicity (LogP), water solubility, and intestinal absorption are estimated. The high lipophilicity imparted by the decanoate chain is a dominant feature.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. Phenothiazines are known to be highly protein-bound and, depending on their structure, can cross the BBB. mdpi.comnih.gov

Metabolism: As discussed, the models identify likely sites of metabolism and can predict whether the compound is an inhibitor or substrate of major CYP450 enzymes. news-medical.net

Excretion: Properties related to how the drug is eliminated from the body are estimated.

These predictions are often evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an orally administered drug. mdpi.com

Table 4: Illustrative In Silico ADME Prediction for a Phenothiazine-like Molecule This table contains representative data from in silico ADME prediction software and is for illustrative purposes only.

ADME Parameter Predicted Value (Illustrative)Interpretation
Molecular Weight607.77 g/molHigh molecular weight, exceeds one of Lipinski's guidelines (>500).
LogP (Lipophilicity)> 5.0Very high lipophilicity, suggesting poor aqueous solubility but good membrane permeability.
Aqueous SolubilityLowExpected due to high LogP.
Human Intestinal AbsorptionHighLipophilicity often correlates with high passive absorption.
Blood-Brain Barrier (BBB) PermeationYesTypical for antipsychotic drugs targeting the central nervous system.
CYP2D6 SubstrateYesIndicates a likely route of metabolism. chemicalbook.com
P-glycoprotein SubstrateYesMay be subject to efflux from the brain, affecting CNS concentration.

Future Directions in Research on Fluphenazine Decanoate S Oxide

Elucidation of Novel Biotransformation Pathways Beyond Sulfoxidation

While sulfoxidation is a major metabolic route for fluphenazine (B1673473), other biotransformation pathways play a role in its metabolism. nih.gov Future research will likely focus on identifying and characterizing these alternative pathways to gain a more complete picture of fluphenazine's fate in the body. The metabolism of fluphenazine is complex, involving multiple cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6. cambridge.org

Beyond the formation of the S-oxide, other known metabolites include 7-hydroxyfluphenazine (B30106) and fluphenazine-N-oxide. cambridge.org The central nervous system (CNS) exposure to these active metabolites is estimated to be only about 11% of the parent drug's exposure. cambridge.org Further investigation is needed to elucidate the specific enzymes responsible for these transformations and the factors that may influence their rates, such as genetic polymorphisms in CYP enzymes or drug-drug interactions. For instance, co-administration with strong CYP2D6 inhibitors like fluoxetine (B1211875) has been shown to increase fluphenazine plasma levels. cambridge.org

Additionally, research into phase II metabolism, specifically the conjugation of fluphenazine and its oxidized metabolites, is lacking. nih.gov Understanding these conjugation reactions is crucial for a complete understanding of the drug's clearance and potential for accumulation. Advanced analytical techniques will be instrumental in identifying and quantifying these novel metabolites in biological samples.

Development of Advanced Chiral Separation and Characterization Techniques

The sulfoxide (B87167) group in Fluphenazine Decanoate (B1226879) S-oxide introduces a chiral center, meaning it can exist as two distinct enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the development of advanced analytical methods for their separation and characterization is a critical area of future research.

High-performance liquid chromatography (HPLC) is the gold standard for chiral separations, offering versatility through a wide array of commercially available chiral stationary phases (CSPs). unife.itrotachrom.com For phenothiazine (B1677639) derivatives, polysaccharide-based CSPs, such as those from the Lux series (e.g., Lux Cellulose-3 and Lux Amylose-1), have shown promise in separating enantiomers of related compounds like levomepromazine (B1675116) sulfoxide. mdpi.com Future efforts will likely focus on developing and optimizing CSPs specifically for the challenging separation of Fluphenazine Decanoate S-oxide enantiomers.

Other promising techniques include supercritical fluid chromatography (SFC), which offers a more cost-effective and environmentally friendly alternative to HPLC by using supercritical CO2 as the mobile phase. rotachrom.comnih.gov Capillary electrophoresis (CE) has also emerged as a powerful tool for chiral analysis due to its high separation efficiency and rapid analysis times. nih.gov The integration of these advanced separation techniques with mass spectrometry (MS) will be crucial for the definitive identification and quantification of the individual enantiomers in complex biological matrices. unife.it

Table 1: Advanced Chiral Separation and Characterization Techniques
TechniquePrincipleAdvantages for this compound AnalysisChallenges
Chiral High-Performance Liquid Chromatography (HPLC)Utilizes a chiral stationary phase (CSP) to differentially interact with enantiomers, leading to their separation. rotachrom.comHigh precision, versatility with various CSPs (e.g., polysaccharide-based). unife.itmdpi.comHigh cost of specialized columns, potential for column degradation, scalability limitations. rotachrom.com
Supercritical Fluid Chromatography (SFC)Employs supercritical CO2 as the mobile phase, reducing organic solvent consumption. rotachrom.comCost-effective, environmentally friendly, compatible with chiral columns. rotachrom.comSolubility issues for highly polar analytes, higher initial system cost compared to HPLC. rotachrom.com
Capillary Electrophoresis (CE)Separates enantiomers based on their differential migration in an electric field within a capillary, often with a chiral selector in the buffer. nih.govHigh separation efficiency, rapid analysis times, low sample and reagent consumption. nih.govLower sensitivity compared to HPLC-UV, potential for matrix interference.
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of LC with the sensitive and specific detection of MS. unife.itEnables the analysis of a large number of metabolites in complex biological samples with high sensitivity and specificity. unife.itMethod development can be complex, potential for ion suppression effects.

Deeper Insights into Structure-Function Relationships of Oxidized Phenothiazines

The introduction of an oxygen atom at the sulfur position of the phenothiazine ring can significantly alter the molecule's three-dimensional structure and, consequently, its biological activity. nih.gov Future research will aim to provide a more detailed understanding of these structure-function relationships for oxidized phenothiazines like this compound.

The antipsychotic activity of phenothiazines is primarily attributed to their ability to block dopamine (B1211576) D2 receptors. patsnap.com The conformation of the phenothiazine molecule, particularly the orientation of the side chain relative to the tricyclic ring system, is crucial for effective receptor binding. nih.govnih.gov X-ray crystallography studies of various phenothiazine derivatives and their metabolites have revealed that biologically active compounds adopt a specific conformation where the side chain is positioned on a particular side of the ring system. nih.gov In contrast, some metabolites with low biological activity exhibit a different conformation. nih.gov

It is hypothesized that the S-oxide metabolite may have a different binding affinity for dopamine receptors and other receptors (e.g., adrenergic, muscarinic) compared to the parent drug. nih.gov This could potentially lead to a different side effect profile. For instance, the anticholinergic effects of phenothiazines can be influenced by their molecular structure. fda.gov Computational modeling and in vitro receptor binding assays will be essential tools to probe the interactions of this compound with various neurotransmitter receptors and to correlate these findings with its observed pharmacological effects. niscpr.res.in

Table 2: Structure-Function Relationships of Phenothiazines and Their Oxidized Metabolites
Structural FeatureImpact on Biological ActivityRelevance to this compound
Substitution at C-2 PositionAn electronegative group (e.g., -CF3 in fluphenazine) enhances antipsychotic activity. nih.govif-pan.krakow.plThe trifluoromethyl group is a key feature for the high potency of fluphenazine and its metabolites.
Side Chain ConformationA specific conformation that mimics dopamine is required for potent dopamine receptor blockade. nih.govnih.govThe introduction of the S-oxide may alter the conformational flexibility and preferred orientation of the side chain, potentially affecting receptor binding.
Oxidation of the Sulfur AtomCan lead to a change in the angle between the aryl rings and the side-chain torsion angle, resulting in a conformation with lower biological activity. nih.govThe S-oxide metabolite may have reduced affinity for dopamine receptors compared to the parent drug, potentially contributing to a different activity profile.
Chirality at the Sulfur AtomThe two enantiomers of the S-oxide may have different affinities for biological targets.Investigating the specific activities of the (R)- and (S)-enantiomers is a critical area for future research.

Exploration of Green Chemistry Routes for Sulfoxide Synthesis

The chemical synthesis of sulfoxides, including reference standards for metabolites like this compound, traditionally involves methods that may use harsh reagents and generate significant waste. The principles of green chemistry are driving the exploration of more environmentally benign and sustainable synthetic routes.

A key focus of green sulfoxide synthesis is the use of safer and more efficient oxidants. Hydrogen peroxide (H2O2) is considered an ideal "green" oxidant because its only byproduct is water. nih.gov Various methods have been developed that utilize H2O2 for the selective oxidation of sulfides to sulfoxides, often under mild, transition-metal-free conditions. nih.gov For example, the use of H2O2 in glacial acetic acid provides a simple and effective system for this transformation. nih.gov

Other innovative green approaches include:

Organocatalysis : Using small organic molecules, such as 2,2,2-trifluoroacetophenone, to catalyze the oxidation of sulfides with H2O2 under mild conditions. organic-chemistry.org

Photocatalysis : Employing visible light to drive the oxidation reaction, using green solvents and oxygen as the oxidant. rsc.orgresearchgate.net This approach can be integrated into flow systems for scalable production. rsc.org

Alternative Oxidants : Exploring other environmentally friendly oxidizing agents like sodium hypochlorite (B82951) pentahydrate crystals in aqueous solutions or systems using N-fluorobenzenesulfonimide (NFSI) with water as the oxygen source. rsc.orgorganic-chemistry.org

These green chemistry strategies offer promising avenues for the future synthesis of this compound and other sulfoxide-containing pharmaceutical compounds, reducing the environmental impact of their production. nih.gov

Table 3: Green Chemistry Approaches for Sulfoxide Synthesis
MethodKey Reagents/ConditionsAdvantagesReference
Hydrogen Peroxide OxidationH2O2 in glacial acetic acid; transition-metal-free."Green" oxidant (byproduct is water), simple procedure, high yields, mild conditions. nih.gov
Organocatalysis2,2,2-Trifluoroacetophenone catalyst, H2O2 oxidant.High selectivity, mild reaction conditions, short reaction times, avoids toxic metal catalysts. organic-chemistry.org
Visible-Light PhotocatalysisMild photoredox conditions, green solvents, oxygen as the oxidant.Environmentally friendly, sustainable, scalable using flow systems. rsc.orgresearchgate.net
N-Fluorobenzenesulfonimide (NFSI) OxidationNFSI as the oxidant, H2O as the green solvent and oxygen source.Practical, mild, additive-free, good functional group tolerance. rsc.org

Q & A

Q. What validated analytical methods are recommended for quantifying Fluphenazine Decanoate S-oxide in plasma samples?

Methodological Answer: To ensure accurate quantification, researchers should adopt high-performance liquid chromatography (HPLC) with UV detection, as outlined in USP guidelines. Key steps include:

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction to isolate the compound from plasma .
  • Chromatographic Conditions : Employ a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.2 mL/min .
  • Validation Parameters : Validate linearity (1–50 µg/mL), limit of detection (LOD: 0.2 µg/mL), and limit of quantification (LOQ: 0.5 µg/mL) per ICH guidelines .

Q. What factors influence the pharmacokinetic variability of this compound in different patient populations?

Methodological Answer: Pharmacokinetic variability arises from:

  • Genetic Polymorphisms : Cytochrome P450 enzymes (e.g., CYP2D6) affect metabolic rates, leading to interindividual differences in plasma concentrations .
  • Age and Hepatic Function : Reduced clearance in geriatric patients (≥65 years) due to slower hepatic metabolism; adjust dosing protocols accordingly .
  • Drug Interactions : Concomitant use of CYP3A4 inhibitors (e.g., ketoconazole) increases bioavailability by 30–40% .
    Standardize studies by stratifying participants based on age, genotype, and comedications.

Q. How can researchers standardize experimental conditions for assessing this compound's stability under varying pH and temperature?

Methodological Answer: Follow accelerated stability testing protocols:

  • pH Range : Test stability in buffers (pH 1.2–8.0) at 37°C for 72 hours, using HPLC to monitor degradation products (e.g., free fluphenazine) .
  • Temperature Studies : Store samples at 4°C, 25°C, and 40°C for 6 months, assessing potency loss monthly. Degradation rates double with every 10°C increase .
  • Light Protection : Use amber vials to prevent photodegradation, as exposure to UV light reduces potency by 15% within 24 hours .

Advanced Research Questions

Q. How can contradictory data on this compound's extrapyramidal effects versus clinical efficacy be resolved in longitudinal studies?

Methodological Answer: Address contradictions through:

  • Dose-Response Analysis : Use mixed-effects models to correlate plasma levels (25–50 ng/mL) with both efficacy (Brief Psychiatric Rating Scale scores) and extrapyramidal symptoms (Simpson-Angus Scale) .
  • Temporal Monitoring : Conduct biweekly assessments for 6 months to track symptom onset. Extrapyramidal effects peak at 2–4 weeks post-injection, while clinical efficacy stabilizes after 8 weeks .
  • Adjunctive Therapies : Test anticholinergic agents (e.g., benztropine) to isolate drug-induced movement disorders from disease-related symptoms .

Q. What strategies optimize the lipid-based formulation of this compound to enhance bioavailability while maintaining prolonged release?

Methodological Answer: Optimize via:

  • Excipient Screening : Test sesame oil vs. medium-chain triglycerides (MCTs) for intramuscular release. MCTs reduce Tmax by 12 hours but increase Cmax by 18% .
  • Particle Size Reduction : Nanoemulsions (150–200 nm) improve lymphatic absorption, achieving 90% bioavailability in rodent models .
  • In Vitro-In Vivo Correlation (IVIVC) : Use USP Apparatus 4 (flow-through cell) to simulate intramuscular release profiles over 28 days .

Q. What advanced mass spectrometry approaches elucidate the metabolic pathways of this compound in hepatic microsomal assays?

Methodological Answer: Employ LC-MS/MS with the following parameters:

  • Ionization Mode : Positive electrospray ionization (ESI+) for detecting phase I metabolites (e.g., hydroxylated derivatives) .
  • Fragmentation Patterns : Use collision-induced dissociation (CID) to identify S-oxide formation (m/z 438 → 365) and decanoate ester hydrolysis (m/z 310) .
  • Metabolite Profiling : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes, identifying 7 major metabolites via high-resolution MS (Q-TOF) .

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